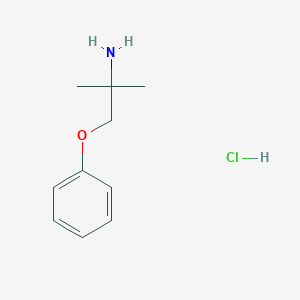
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group and a phenylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide typically involves the condensation of benzylamine with 4-(phenylsulfamoyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the phenylsulfamoyl group.
N-methylbenzamide: Similar structure but lacks the benzyl and phenylsulfamoyl groups.
4-(phenylsulfamoyl)benzamide: Similar structure but lacks the benzyl and N-methyl groups.
Uniqueness
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide is unique due to the presence of both benzyl and phenylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)21(24)18-12-14-20(15-13-18)27(25,26)22-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
Clave InChI |
UNWYGJWQCPQFQS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


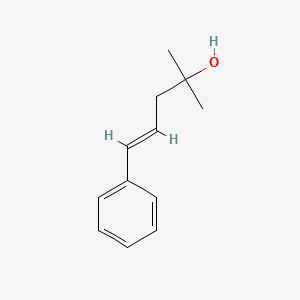
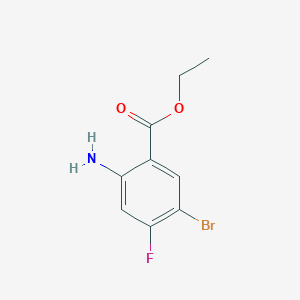
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
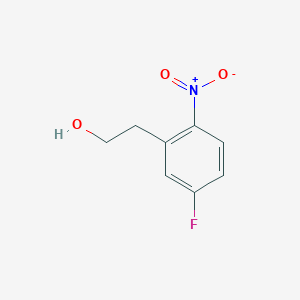

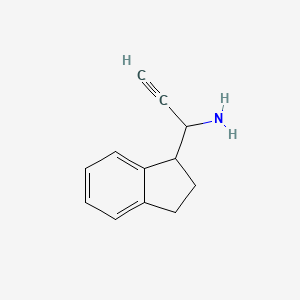
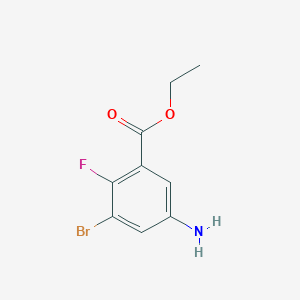
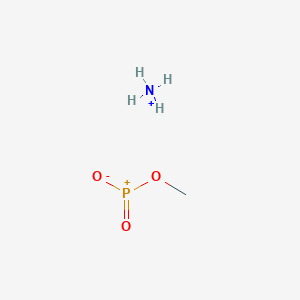
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
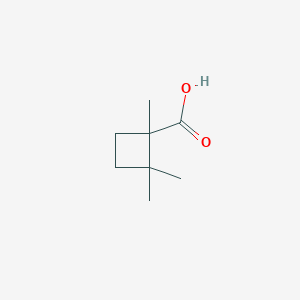
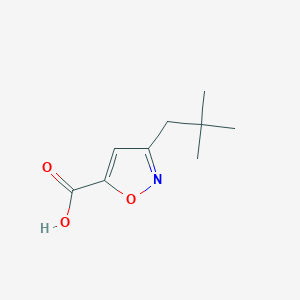
![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
